Isodienestrol diacetate
Overview
Description
Isodienestrol diacetate is a synthetic nonsteroidal estrogen belonging to the stilbestrol group. It is an ester derivative of dienestrol, which is used in various medical applications, particularly in hormone replacement therapy. The compound is known for its estrogenic activity and has been utilized in the treatment of menopausal symptoms and other estrogen-deficient conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isodienestrol diacetate typically involves the esterification of dienestrol with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The process can be summarized as follows:
- Dienestrol is dissolved in an appropriate solvent, such as dichloromethane.
- Acetic anhydride is added to the solution.
- A catalytic amount of sulfuric acid or p-toluenesulfonic acid is introduced.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
- The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Isodienestrol diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield dienestrol and acetic acid.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents like bromine or nitrating agents.
Major Products:
Hydrolysis: Dienestrol and acetic acid.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Substituted dienestrol derivatives.
Scientific Research Applications
Isodienestrol diacetate has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studies of estrogenic activity and synthetic organic chemistry.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Employed in hormone replacement therapy for menopausal symptoms and other estrogen-deficient conditions.
Industry: Utilized in the synthesis of other pharmaceutical compounds and as a reagent in chemical research.
Mechanism of Action
Isodienestrol diacetate is similar to other nonsteroidal estrogens, such as diethylstilbestrol and hexestrol. it has unique properties that distinguish it from these compounds:
Diethylstilbestrol: While both compounds are synthetic estrogens, diethylstilbestrol has been associated with significant adverse effects, including carcinogenicity. This compound is considered to have a safer profile.
Hexestrol: Hexestrol is another nonsteroidal estrogen with similar applications, but it differs in its chemical structure and potency.
Comparison with Similar Compounds
- Diethylstilbestrol
- Hexestrol
- Methestrol
- Benzestrol
Isodienestrol diacetate’s unique combination of safety and efficacy makes it a valuable compound in both research and therapeutic applications.
Properties
IUPAC Name |
[4-[(2Z,4Z)-4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-5-21(17-7-11-19(12-8-17)25-15(3)23)22(6-2)18-9-13-20(14-10-18)26-16(4)24/h5-14H,1-4H3/b21-5-,22-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLLGDVBTLPARJ-CMDWGMEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C1=CC=C(C=C1)OC(=O)C)C(=CC)C2=CC=C(C=C2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C(=C/C)\C1=CC=C(C=C1)OC(=O)C)/C2=CC=C(C=C2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24705-62-2, 84-19-5 | |
Record name | Isodienestrol diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024705622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dienestrol di(acetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.382 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISODIENESTROL DIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J6Q8L2W1G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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